2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid is a synthetic organic compound that features a brominated thiophene ring and an oxolane (tetrahydrofuran) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid typically involves multi-step organic reactions. One possible route could include:
Bromination: Introduction of a bromine atom to the thiophene ring.
Amidation: Formation of the amino group linked to the oxolane moiety.
Acylation: Introduction of the acetic acid group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the bromine atom or the acetic acid group.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as Grignard reagents or organolithium compounds.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted thiophenes, reduced forms of the compound, or oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactivity.
Medicine
If the compound shows biological activity, it could be explored for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the development of new materials, such as polymers or electronic components, due to the presence of the thiophene ring.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid
- 2-(4-Fluorothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid
Uniqueness
The presence of the bromine atom in 2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid might confer unique reactivity and properties compared to its chloro- and fluoro- analogs, potentially making it more suitable for certain applications.
Eigenschaften
Molekularformel |
C11H14BrNO3S |
---|---|
Molekulargewicht |
320.20 g/mol |
IUPAC-Name |
2-(4-bromothiophen-2-yl)-2-(oxolan-2-ylmethylamino)acetic acid |
InChI |
InChI=1S/C11H14BrNO3S/c12-7-4-9(17-6-7)10(11(14)15)13-5-8-2-1-3-16-8/h4,6,8,10,13H,1-3,5H2,(H,14,15) |
InChI-Schlüssel |
IJZVBCVKIOLBRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CNC(C2=CC(=CS2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.